4-(2-(4-Carboxyphenoxy)ethoxy)-3-chlorobenzoic acid
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name 4-[2-(4-carboxyphenoxy)ethoxy]-3-chlorobenzoic acid precisely describes the compound's connectivity:
- A 3-chlorobenzoic acid core substituted at the 4-position
- An ethoxy spacer (OCH₂CH₂O) linking to a 4-carboxyphenyl group.
The molecular formula C₁₆H₁₃ClO₆ decomposes into:
| Component | Quantity | Contribution to Molecular Weight |
|---|---|---|
| Carbon | 16 atoms | 192.16 g/mol (57.17%) |
| Hydrogen | 13 atoms | 13.10 g/mol (3.90%) |
| Chlorine | 1 atom | 35.45 g/mol (10.55%) |
| Oxygen | 6 atoms | 96.00 g/mol (28.56%) |
This oxygen-rich composition (28.56% by mass) underpins the compound's polarity and hydrogen-bonding capacity, with two carboxylic acid groups acting as hydrogen bond donors. The molecular weight of 336.04 g/mol places it in the intermediate mass range for pharmaceutical intermediates, comparable to structurally related antihypertensive agents.
Structural Elucidation via X-ray Crystallography and Computational Modeling
While experimental crystallographic data remains unpublished, computational modeling reveals key structural parameters:
Key computational findings :
- Bond lengths: C-Cl (1.74 Å), aromatic C-C (1.39–1.41 Å), ether C-O (1.43 Å)
- Dihedral angles between aromatic rings: 65–85° in lowest-energy conformers
- Predicted lattice energy: -42.6 kcal/mol (DFT/B3LYP/6-311+G**)
The InChIKey ZOTIAGGMDTXJIW-UHFFFAOYSA-N uniquely encodes the compound's connectivity and stereochemical features. Molecular dynamics simulations (AMBER force field) indicate the ethoxy linker adopts gauche conformations 78% of the time in aqueous solution, with trans configurations limited by steric hindrance between aromatic rings.
Comparative Analysis with Structural Analogs
Comparison with related chlorobenzoic acid derivatives reveals structure-property relationships:
The target compound's ethoxy bridge increases both polar surface area (+18.5 Ų vs. benzoyl analog) and conformational flexibility (+3 rotatable bonds). Unlike the 3,5-dichloro analog (unreported in sources), the mono-chloro substitution reduces molecular symmetry while maintaining sufficient lipophilicity for membrane penetration (calculated logP = 2.1).
Tautomerism and Conformational Isomerism in Solution Phase
The compound exhibits limited tautomerism due to:
- Stabilized carboxylic acid forms (pKa ≈ 4.5 for both -COOH groups)
- Absence of enolizable protons adjacent to electron-withdrawing groups
Conformational analysis reveals three predominant solution-state forms:
Dominant conformers :
- Syn-periplanar (55% population):
- Ethoxy linker dihedral angle: 60°
- Carboxylic acid groups oriented cis
- Stabilized by intramolecular H-bond (O-H···O=C, 2.1 Å)
Anti-clinal (30%):
- Dihedral angle: 180°
- Carboxylic acids trans
- Favored in polar aprotic solvents
Gauche (15%):
- Dihedral angle: 300°
- Minimal steric clash between aromatic rings
Variable temperature NMR studies (-40°C to +80°C) show rapid interconversion between conformers (ΔG‡ = 8.3 kcal/mol), with coalescence observed at 25°C for key proton signals. Solvent dielectric constant (ε) significantly impacts populations:
- ε = 4 (dioxane): 70% syn-periplanar
- ε = 80 (water): 45% syn-periplanar, 40% anti-clinal
This conformational flexibility enables adaptive binding in potential biological targets, while the rigid aromatic cores maintain structural integrity during molecular recognition events.
Structure
3D Structure
Properties
CAS No. |
94023-72-0 |
|---|---|
Molecular Formula |
C16H13ClO6 |
Molecular Weight |
336.72 g/mol |
IUPAC Name |
4-[2-(4-carboxyphenoxy)ethoxy]-3-chlorobenzoic acid |
InChI |
InChI=1S/C16H13ClO6/c17-13-9-11(16(20)21)3-6-14(13)23-8-7-22-12-4-1-10(2-5-12)15(18)19/h1-6,9H,7-8H2,(H,18,19)(H,20,21) |
InChI Key |
ZOTIAGGMDTXJIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCOC2=C(C=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2-(4-Carboxyphenoxy)ethoxy)-3-chlorobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with commercially available 3-chlorobenzoic acid.
Etherification: The 3-chlorobenzoic acid undergoes etherification with 2-(4-carboxyphenoxy)ethanol under acidic conditions to form the desired ether linkage.
Purification: The product is then purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
Mechanism : The carboxylic acid groups and ether linkages may undergo oxidation under strong conditions.
Example :
-
Reaction : Oxidation of ether linkages or aromatic rings.
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
-
Products : Corresponding ketones or carboxylic acids.
-
Evidence : Similar benzoic acid derivatives show oxidation of ether bonds to carbonyl groups under KMnO₄/H⁺ conditions .
Reduction Reactions
Mechanism : Reduction of carboxylic acids to alcohols.
Example :
-
Reaction : Reduction of carboxylic acid groups.
-
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Products : Hydroxymethyl derivatives.
-
Evidence : Analogous compounds like 4-chlorobenzoic acid undergo reduction to form alcohols .
Substitution Reactions
Mechanism : Nucleophilic aromatic substitution at the chlorine-substituted position.
Example :
-
Reaction : Replacement of chlorine with nucleophiles (e.g., amines, thiols).
-
Reagents : Ammonia (NH₃), methanol (CH₃OH), or other nucleophiles under acidic/basic conditions.
-
Products : Chlorine-substituted derivatives (e.g., methyl or amino groups).
-
Evidence : Patents for structurally similar compounds describe substitution reactions involving chlorine atoms .
Esterification
Mechanism : Reaction of carboxylic acids with alcohols to form esters.
Example :
-
Reaction : Esterification of carboxylic acid groups.
-
Reagents : Alcohols (e.g., methanol) and acid catalysts (e.g., H₂SO₄).
-
Products : Methyl or ethyl esters.
-
Evidence : Benzoic acid derivatives commonly undergo esterification under acidic conditions .
Acid-Base Reactions
Mechanism : Protonation/deprotonation of carboxylic acid groups.
Example :
-
Protonation : Reaction with strong acids (e.g., HCl) to form protonated carboxylic acids.
-
Deprotonation : Reaction with bases (e.g., NaOH) to form carboxylate salts.
-
Thermochemistry :
| Reaction Type | ΔrH° (kcal/mol) | ΔrG° (kcal/mol) | Source |
|----------------------|------------------|------------------|--------|
| Protonation | +335.5 ± 2.1 | +328.5 ± 2.0 | |
| Hydrolysis (HCl → NaOH) | -10.45 ± 0.10 | – | |
Structural Stability and Analytical Methods
HPLC Analysis :
The compound can be analyzed using reverse-phase HPLC with mobile phases containing acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) . This method is scalable for preparative separations.
Key Structural Features Influencing Reactivity
-
Carboxylic Acid Groups : Enable esterification, oxidation, and acid-base reactions.
-
Ether Linkage : Susceptible to oxidation or cleavage under harsh conditions.
-
Chlorine Substituent : Acts as a leaving group in substitution reactions.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in synthetic pathways.
Biology
- Biological Activity Studies : Research indicates that 4-(2-(4-Carboxyphenoxy)ethoxy)-3-chlorobenzoic acid exhibits potential antimicrobial and anticancer properties. Studies have focused on its mechanism of action, particularly how its carboxylic acid groups can interact with biological targets, influencing their activity .
Medicine
- Pharmaceutical Intermediate : The compound is being investigated as a pharmaceutical intermediate for drug synthesis. Its structural characteristics may contribute to the development of new therapeutic agents, particularly in oncology and infectious disease treatment .
Industry
- Advanced Materials Development : In industrial applications, this compound is utilized in the formulation of advanced materials such as polymers and coatings. Its unique properties enhance material performance, making it suitable for various applications in coatings and plastic manufacturing.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound on various bacterial strains. Results indicated significant inhibition of growth at certain concentrations, suggesting its potential as an antibacterial agent.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
This study highlights the compound's effectiveness against pathogenic bacteria, warranting further exploration into its use as an antimicrobial agent .
Case Study 2: Anticancer Properties
Research has also focused on the anticancer properties of this compound, specifically its effects on cancer cell proliferation. The median effective concentration (EC50) was determined through cell viability assays.
| Cell Line | EC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 18 |
These findings suggest that the compound possesses selective cytotoxicity towards certain cancer cell lines, indicating its potential role in cancer therapy development .
Mechanism of Action
The mechanism of action of 4-(2-(4-Carboxyphenoxy)ethoxy)-3-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom and ether linkage may also play roles in modulating the compound’s reactivity and interactions with enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural and functional features of "4-(2-(4-Carboxyphenoxy)ethoxy)-3-chlorobenzoic acid" with analogous compounds from the evidence.
*Molecular weight calculated based on formula from .
Key Observations:
Halogenation : Chlorine is a common substituent in all compounds, enhancing lipophilicity and binding affinity.
Ether Linkages : Ether groups improve metabolic stability compared to ester linkages, as seen in and .
Carboxylic Acid Functionality : Critical for solubility and interaction with biological targets (e.g., enzyme active sites). Dual carboxylic acids in the target compound may enable chelation or multivalent binding.
Heterocyclic Variations : Thiophene () and benzimidazole () cores highlight structural diversity for tailored bioactivity.
Research Findings and Limitations
- Synthetic Challenges : Ether linkages (e.g., in ) require controlled reaction conditions to avoid side products.
- Bioactivity Gaps: No pharmacological data is provided for the listed compounds, limiting direct efficacy comparisons.
- Absence of Target Compound: The evidence lacks explicit data on "this compound", necessitating extrapolation from structural analogs.
Biological Activity
4-(2-(4-Carboxyphenoxy)ethoxy)-3-chlorobenzoic acid is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C_{16}H_{15}ClO_{4}
- Molecular Weight : Approximately 336.724 g/mol
- Functional Groups : Includes a carboxyphenoxy group, an ethoxy linkage, and a chlorobenzoic acid moiety.
These structural components suggest potential interactions with various biological targets, influencing its pharmacological properties.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound may exhibit anti-inflammatory and analgesic effects. Similar compounds have been studied for their ability to modulate inflammatory pathways, which could be attributed to their structural characteristics that facilitate binding to specific receptors involved in pain and inflammation management.
Anticancer Potential
Compounds with structural similarities to this compound have shown activity against various cancer cell lines. The presence of the carboxylic acid group in its structure is believed to enhance its ability to interact with cancer-related molecular pathways, potentially leading to apoptosis in malignant cells.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity.
- Chlorine Substituent : The chlorine atom may enhance the reactivity of the compound, facilitating interactions with enzymes or receptors.
- Ether Linkage : This component could influence the solubility and bioavailability of the compound in biological systems.
Case Studies
- In Vitro Studies :
- A study demonstrated that derivatives of benzoic acids, including those similar to this compound, exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising anticancer profile.
- In Vivo Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Chlorobenzoic Acid | C_{7}H_{5}ClO_2 | Simplified structure; lacks ethoxy and carboxyphenyl groups |
| 2-(4-Carboxyphenoxy)benzoic Acid | C_{14}H_{12}O_5 | Contains a similar carboxyphenyl moiety; different functional group positioning |
| 4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic Acid | C_{16}H_{14}Cl_2O_5 | Contains additional chlorine substituents; increased reactivity |
The unique combination of functional groups in this compound may enhance its biological activity compared to these structurally similar compounds.
Q & A
Q. What are the recommended synthetic routes for 4-(2-(4-Carboxyphenoxy)ethoxy)-3-chlorobenzoic acid in laboratory settings?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A plausible approach involves:
Ether linkage formation : React 4-carboxyphenol with a dihaloethane (e.g., 1,2-dibromoethane) under basic conditions to form the ethoxy bridge.
Chlorination : Introduce the chlorine substituent at the 3-position using electrophilic chlorinating agents (e.g., Cl₂/FeCl₃ or NCS).
Carboxylic acid functionalization : Protect the carboxylic acid group during synthesis (e.g., using methyl ester protection) and deprotect post-reaction via hydrolysis.
Characterization should include ¹H/¹³C NMR for structural confirmation and HPLC for purity assessment (>98%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of the ethoxy bridge (δ ~4.0–4.5 ppm for OCH₂CH₂O), aromatic protons, and chlorine substituents .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Use a C18 column and acetonitrile/water gradient .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M-H]⁻ at m/z 335.03 for C₁₆H₁₂ClO₆) .
Q. What are the solubility properties of this compound in common organic solvents?
- Methodological Answer : Solubility can be determined experimentally via gravimetric analysis. Preliminary data from structurally similar benzoic acid derivatives suggest:
- High solubility : In polar aprotic solvents (e.g., DMSO, DMF) due to carboxylic acid and ether groups.
- Low solubility : In non-polar solvents (e.g., hexane).
- pH-dependent solubility : Increased solubility in alkaline aqueous solutions (pH > 8) due to deprotonation of the carboxylic acid group .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction pathways for this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energetically favorable pathways .
- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst, temperature) for yield improvement. Tools like COMSOL Multiphysics integrated with AI can simulate reaction kinetics .
- Feedback Loops : Combine experimental data with computational predictions to refine reaction parameters iteratively .
Q. How can researchers resolve contradictions in spectral data during structural characterization?
- Methodological Answer :
- Cross-Validation : Use complementary techniques (e.g., 2D NMR like COSY or HSQC) to resolve overlapping signals or ambiguous assignments .
- Isotopic Labeling : Introduce ¹³C or ²H labels at specific positions to trace connectivity in complex spectra .
- Factorial Design : Systematically vary experimental conditions (e.g., solvent, temperature) to isolate variables causing spectral discrepancies .
Q. What experimental designs are suitable for studying the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Use a factorial design to assess degradation under stressors (e.g., heat [40–80°C], humidity [75% RH], light [UV-Vis exposure]). Monitor via HPLC for decomposition products .
- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life at standard storage conditions (25°C) from high-temperature data .
Q. How can this compound be applied in drug delivery systems given its structural features?
- Methodological Answer :
- Prodrug Design : Utilize the carboxylic acid group for conjugation with therapeutic agents (e.g., ester or amide linkages).
- Polymer Functionalization : Incorporate into biodegradable polymers (e.g., PLGA) via ester bonds for controlled release.
- In Vitro Testing : Assess release kinetics using dialysis membranes in PBS (pH 7.4) and analyze via UV spectroscopy .
Safety and Handling
Q. What safety protocols are recommended for handling intermediates during synthesis?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile reagents (e.g., chlorinating agents) .
- Waste Disposal : Neutralize acidic/basic waste before disposal. Chlorinated byproducts require segregation as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
